EnniatinB3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enniatin B3 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is known for its ionophoric properties, which allow it to transport ions across cell membranes. This compound has garnered significant attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Enniatin B3 is synthesized through nonribosomal peptide synthetases (NRPS) in Fusarium species. The biosynthesis involves the enzyme enniatin synthetase, which catalyzes the formation of the cyclic hexadepsipeptide structure. The primary precursors include N-methyl-L-valine and 2-hydroxyisovaleric acid .
Industrial Production Methods: Industrial production of enniatin B3 typically involves the cultivation of Fusarium species under controlled conditions. The mycelium is harvested and extracted using organic solvents like methanol. The crude extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Enniatin B3 undergoes various chemical reactions, including:
Oxidation: Enniatin B3 can be oxidized to form dioxygenated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Enniatin B3 can participate in substitution reactions, particularly involving its ionophoric properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Various alkylating agents under controlled pH and temperature.
Major Products Formed:
Oxidation Products: Dioxygenated enniatin B3.
Reduction Products: Reduced forms of enniatin B3 with altered ionophoric properties.
Substitution Products: Alkylated derivatives of enniatin B3.
Wissenschaftliche Forschungsanwendungen
Enniatin B3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ionophoric properties and membrane transport mechanisms.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of antifungal and antibacterial agents for agricultural and pharmaceutical applications
Wirkmechanismus
Enniatin B3 exerts its effects primarily through its ionophoric properties, allowing it to transport ions across cell membranes. This disrupts ion gradients and cellular homeostasis, leading to cell death. The compound targets mitochondrial permeability transition pores, causing the release of cytochrome c and activation of caspases, which ultimately induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Enniatin B1: Shares similar ionophoric properties but differs in its cytotoxic potency.
Beauvericin: Another cyclic hexadepsipeptide with similar biological activities but distinct structural features.
Valinomycin: A well-known ionophore with a different cyclic structure but comparable ion transport capabilities
Uniqueness of Enniatin B3: Enniatin B3 is unique due to its specific ionophoric properties and its ability to selectively induce apoptosis in certain cancer cell lines. Its distinct structure allows for targeted interactions with cellular membranes and mitochondrial pathways, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C31H53N3O9 |
---|---|
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35) |
InChI-Schlüssel |
QFFKZYTWXQBSBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.